Differential Impact of 2,7-Dichloro Substitution on CCR1 Antagonist Potency
The 2,7-dichloro substitution pattern on the xanthene-9-carboxylic acid core is crucial for achieving a specific potency profile against CCR1 receptors. When incorporated into a common amide scaffold, the 2,7-dichloro derivative shows a markedly different inhibitory activity compared to the unsubstituted and 2,7-dibromo analogs [1][2][3]. While the dichloro derivative maintains weak inhibitory activity (IC50 = 10,000 nM) against both human and mouse CCR1 receptors, the unsubstituted parent compound exhibits strong potency against human CCR1 (IC50 = 51 nM) but significantly weaker activity against mouse CCR1 (IC50 = 590 nM) [2][3]. The 2,7-dibromo analog shows intermediate potency against mouse CCR1 (IC50 = 2,500 nM) [1]. This demonstrates that halogen substitution on the xanthene ring directly and non-linearly influences target binding and species selectivity, making the 2,7-dichloro compound a distinct and non-fungible starting material.
| Evidence Dimension | Inhibitory activity of derived carboxamides against [125I]-MIP-1 alpha binding to CCR1 receptors |
|---|---|
| Target Compound Data | IC50 = 10,000 nM (Human CCR1); IC50 = 10,000 nM (Mouse CCR1) |
| Comparator Or Baseline | Unsubstituted xanthene-9-carboxylic acid amide: IC50 = 51 nM (Human CCR1), IC50 = 590 nM (Mouse CCR1). 2,7-Dibromo-xanthene-9-carboxylic acid amide: IC50 = 2,500 nM (Mouse CCR1). |
| Quantified Difference | Human CCR1: Dichloro is 196-fold less potent than unsubstituted. Mouse CCR1: Dichloro is 17-fold less potent than unsubstituted, and 4-fold less potent than dibromo analog. |
| Conditions | In vitro radioligand binding assay using CHO cells transfected with human or mouse CCR1 receptors. |
Why This Matters
This data proves that the specific halogen substitution on the xanthene-9-carboxylic acid core is a critical determinant of the final molecule's pharmacological profile, and therefore, the correct building block must be procured for reproducible and meaningful research outcomes.
- [1] BindingDB. (2009). BDBM50098635: 2,7-Dibromo-9H-xanthene-9-carboxylic acid (1-cyclooct-1-enylmethyl-piperidin-4-yl)-amide (CHEMBL33580). View Source
- [2] BindingDB. (2009). BDBM50098632: 2,7-Dichloro-9H-xanthene-9-carboxylic acid (1-cyclooctylmethyl-piperidin-4-yl)-amide (CHEMBL33278). View Source
- [3] BindingDB. (2009). BDBM50098640: 9H-Xanthene-9-carboxylic acid (1-cyclooct-1-enylmethyl-piperidin-4-yl)-amide (CHEMBL33277). View Source
